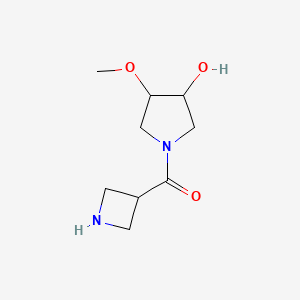

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Scientific Research Applications

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol , a derivative of azetidin-3-yl compounds, is used in catalytic asymmetric synthesis. It catalyzes the addition of organozinc reagents to aldehydes, achieving high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes. This demonstrates the azetidine-based backbone's potential as a chiral unit in catalytic asymmetric induction reactions (Wang et al., 2008).

Synthesis of Functionalized Compounds

4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones are synthesized through the Staudinger reaction and serve as intermediates for creating highly functionalized compounds. They undergo reactions with sodium methoxide to yield methyl omega-alkylaminopentenoates, showcasing their utility in synthesizing diverse molecular structures (Dejaegher & de Kimpe, 2004).

Role in Synthesis of Biological Compounds

Azetidin-3-yl derivatives are instrumental in synthesizing biological compounds. For instance, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone is a key intermediate in creating monobactam analogs. These derivatives demonstrate strong antibacterial activity against various gram-negative bacteria and exhibit remarkable stability against β-lactamases, highlighting their potential in medical applications (Haruo et al., 1988).

Mechanism of Action

Mode of Action

It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .

Pharmacokinetics

The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .

Result of Action

More research is needed to elucidate these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that this compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other biomolecules, such as enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as weight loss and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy, making it crucial to understand these processes for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects.

Properties

IUPAC Name |

azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPISLCNQKAVHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)